Product packaging for 3-Pyrazolidinecarbonyl chloride(Cat. No.:CAS No. 64154-85-4)

3-Pyrazolidinecarbonyl chloride

Cat. No.: B14129868
CAS No.: 64154-85-4
M. Wt: 134.56 g/mol
InChI Key: JSLLSSZCVXHHFT-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to medicinal and synthetic chemistry. researchgate.net Nitrogen-containing heterocycles, such as pyrazolidine (B1218672), are particularly prominent due to their presence in a vast array of biologically active molecules. researchgate.netijpsr.com Pyrazolidine, a saturated five-membered ring with two adjacent nitrogen atoms, serves as a core scaffold in numerous research endeavors. wikipedia.org The introduction of a carbonyl chloride group at the 3-position of the pyrazolidine ring creates a highly reactive and versatile intermediate, 3-Pyrazolidinecarbonyl chloride, which is primed for a variety of synthetic transformations. smolecule.com

Role of Acyl Chloride Functionality in Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the -COCl functional group. wikipedia.org They are renowned for their high reactivity, which stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This electronic arrangement renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. numberanalytics.comnumberanalytics.com

The primary utility of acyl chlorides in organic synthesis lies in their role as powerful acylating agents. numberanalytics.comontosight.ai They readily react with a wide range of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively. wikipedia.orgnumberanalytics.com This reactivity makes them indispensable intermediates in the construction of complex organic molecules, including a significant percentage of pharmaceuticals and agrochemicals. ontosight.ai The general transformation can be represented as:

R-COCl + Nu-H → R-CO-Nu + HCl

Where R represents the organic moiety and Nu-H is a nucleophile. The high reactivity of the acyl chloride functional group in this compound is a key determinant of its synthetic potential.

Overview of Pyrazolidine Derivatives in Contemporary Chemical Research

The pyrazolidine scaffold and its derivatives are the subject of extensive research due to their diverse pharmacological activities. nih.govresearchgate.net Scientists have synthesized and evaluated pyrazolidine derivatives for a range of biological applications. For instance, various derivatives have been investigated as antimicrobial, antioxidant, and cytotoxic agents. nih.gov

A notable area of research involves the synthesis of pyrazolidine derivatives as potential inhibitors of enzymes such as dipeptidyl peptidase IV (DP-IV). nih.gov Furthermore, the pyrazolidine structural motif is a component of compounds being explored for their effects on the central nervous system and as anti-inflammatory agents. nih.gov The development of novel synthetic methodologies, such as one-pot multi-component reactions, has facilitated the creation of diverse libraries of pyrazolidine derivatives for biological screening. nih.gov

Table 1: Investigated Activities of Pyrazolidine Derivatives

Investigated Activity Example Application Reference
Antimicrobial Inhibition of bacterial and fungal pathogens nih.gov
Antioxidant Radical scavenging and prevention of lipid peroxidation nih.gov
Cytotoxic Activity against cancer cell lines nih.gov
Enzyme Inhibition Dipeptidyl peptidase IV (DP-IV) inhibitors nih.gov
CNS Agents Potential therapeutic agents for neurological disorders nih.gov
Anti-inflammatory Reduction of inflammation nih.gov

Research Gaps and Future Directions for this compound

While the parent pyrazolidine ring and its various derivatives have garnered significant attention, specific research focusing on this compound appears to be more limited. The existing body of literature points towards broad potential, but detailed studies on the reaction kinetics, optimization of synthetic protocols, and the full scope of its reactivity are areas ripe for further investigation.

Future research could productively focus on:

Exploring the full synthetic utility: Systematically reacting this compound with a wider array of nucleophiles to generate novel libraries of pyrazolidine-3-carboxamides, esters, and ketones.

Development of stereoselective syntheses: Creating chiral versions of this compound to enable the asymmetric synthesis of complex, biologically active molecules.

Computational studies: Employing theoretical calculations to better understand the conformational preferences and reactivity of this compound and its derivatives, which could guide future synthetic efforts. researchgate.net

Application in medicinal chemistry: Using this compound as a key building block for the targeted synthesis of novel therapeutic agents, leveraging the known biological activities of the pyrazolidine scaffold. mdpi.commdpi.com

The continued exploration of this versatile reagent holds the promise of unlocking new synthetic pathways and contributing to the development of valuable new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClN2O B14129868 3-Pyrazolidinecarbonyl chloride CAS No. 64154-85-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64154-85-4

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

IUPAC Name

pyrazolidine-3-carbonyl chloride

InChI

InChI=1S/C4H7ClN2O/c5-4(8)3-1-2-6-7-3/h3,6-7H,1-2H2

InChI Key

JSLLSSZCVXHHFT-UHFFFAOYSA-N

Canonical SMILES

C1CNNC1C(=O)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Pyrazolidinecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

3-Pyrazolidinecarbonyl chloride, as a heterocyclic acyl chloride, readily undergoes nucleophilic acyl substitution reactions. This class of reactions is fundamental to its utility in organic synthesis, allowing for the introduction of the pyrazolidine (B1218672) moiety into a wide array of molecular scaffolds. The high reactivity of the acyl chloride is attributed to the electron-withdrawing nature of both the chlorine atom and the pyrazolidine ring, which polarizes the carbonyl carbon, making it highly susceptible to attack by nucleophiles. libretexts.orgkhanacademy.org The general mechanism proceeds through a tetrahedral intermediate, which then collapses to expel the chloride leaving group, resulting in the formation of a new carbonyl compound. masterorganicchemistry.comyoutube.com

Reactions with Primary and Secondary Amine Nucleophiles for Amide Synthesis

The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of the corresponding 3-pyrazolidinecarboxamides. This transformation is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile. libretexts.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct that is formed. hud.ac.ukcommonorganicchemistry.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic. youtube.com

The general reaction proceeds as follows: the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. chemguide.co.ukchemguide.co.uk This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, usually by the added base, affords the stable amide product. youtube.comchemguide.co.uk

This methodology is broadly applicable, allowing for the synthesis of a diverse range of N-substituted pyrazolidinecarboxamides by varying the primary or secondary amine used in the reaction. youtube.comrsc.org

Table 1: Examples of Amide Synthesis from Acyl Chlorides and Amines

Acyl ChlorideAmineBaseProduct
Ethanoyl chlorideEthylamine-N-ethylethanamide
Benzoyl chlorideAnilineTriethylamineN-phenylbenzamide
4-Fluorobenzoyl chloridePyrrolidineTriethylamine(4-Fluorophenyl)(pyrrolidin-1-yl)methanone

This table presents illustrative examples of amide formation from various acyl chlorides and amines, demonstrating the general applicability of the reaction. hud.ac.ukchemguide.co.uk

Esterification with Various Alcohol Nucleophiles

This compound readily reacts with a variety of alcohol nucleophiles to form the corresponding esters. This esterification process is another key application of nucleophilic acyl substitution. libretexts.org The reaction typically proceeds under mild conditions, often at room temperature, and may be facilitated by the presence of a non-nucleophilic base like pyridine to scavenge the HCl produced. youtube.comyoutube.com

The mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. nih.gov This leads to the formation of a tetrahedral intermediate, which then eliminates a chloride ion to yield a protonated ester. Deprotonation, either by the chloride ion or an added base, results in the final ester product. youtube.com The reactivity of the alcohol can influence the reaction conditions, with more hindered alcohols potentially requiring longer reaction times or slightly elevated temperatures. youtube.com

Table 2: Esterification of Acyl Chlorides with Alcohols

Acyl ChlorideAlcoholConditionsProduct
Benzoyl chloride2-Propanol-Isopropyl benzoate
Acetyl chlorideEthanol (B145695)Cooled, then warmedEthyl acetate
Various Carboxylic Acid ChloridesVarious AlcoholsEt3N, room tempCorresponding Esters

This table provides examples of esterification reactions, highlighting the versatility of acyl chlorides in forming esters with different alcohols. libretexts.orgyoutube.comnih.gov

Formation of Hydrazides through Reaction with Hydrazine (B178648) Derivatives

The reaction of this compound with hydrazine or its derivatives provides a direct route to 3-pyrazolidinecarbonyl hydrazides. These compounds are valuable intermediates in the synthesis of various heterocyclic systems, such as 1,3,4-oxadiazoles. rsc.orgnih.gov The reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile. organic-chemistry.org

To control the reaction and prevent the formation of the undesired 1,2-diacylhydrazine byproduct, the reaction is often carried out at low temperatures and with careful control of stoichiometry. orgsyn.org The use of a base is also common to neutralize the generated HCl. rsc.org The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion from the tetrahedral intermediate to form the hydrazide. google.com

Table 3: Synthesis of Hydrazides from Acyl Chlorides

Acyl ChlorideHydrazine SourceConditionsProduct
Trimethylacetyl chlorideHydrazine (35% aq. solution)-5 to 0°C, NaOHPivaloyl hydrazide
Various aromatic and non-aromatic acid chloridesHydrazine monohydrateStrong basic mediumCorresponding aroyl/alkanoyl hydrazides
2-Methyl-3-(N-morpholyl)propionic acid chlorideHydrazine hydrate-2-Methyl-3-(N-morpholyl)propanoic acid hydrazide

This table showcases the synthesis of hydrazides from different acyl chlorides, demonstrating the general method and conditions. rsc.orgorgsyn.orgnih.gov

Intramolecular Cyclization Reactions Mediated by the Carbonyl Chloride Group

The highly reactive carbonyl chloride group in derivatives of this compound can participate in intramolecular cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems. These reactions are driven by the formation of a stable ring system and are often initiated by the presence of a suitably positioned internal nucleophile within the molecule.

For instance, if the pyrazolidine ring or a substituent on the ring contains a nucleophilic group (such as an amine, alcohol, or thiol), an intramolecular nucleophilic acyl substitution can occur. The internal nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a cyclic product with the elimination of HCl. The regioselectivity of such cyclizations is governed by the length and flexibility of the tether connecting the nucleophile and the acyl chloride group, favoring the formation of thermodynamically stable 5- or 6-membered rings.

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving the Acyl Chloride Moiety

The acyl chloride functionality of this compound can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this building block. Palladium, nickel, and iron are common transition metals used to catalyze such transformations. nih.gov

A prominent example is the Suzuki-Miyaura coupling, where the acyl chloride can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. researchgate.net This reaction would lead to the formation of a ketone where the chlorine atom is replaced by the organic group from the boronic acid. The catalytic cycle typically involves oxidative addition of the acyl chloride to the low-valent metal center, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the ketone product and regenerate the catalyst. rhhz.net

Other notable cross-coupling reactions that acyl chlorides can undergo include the Negishi coupling (with organozinc reagents), Stille coupling (with organotin reagents), and Sonogashira coupling (with terminal alkynes). nih.govresearchgate.net These reactions provide versatile pathways to a wide range of functionalized pyrazolidine derivatives. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. rsc.orguni-muenchen.de

Reduction Chemistry of the Acyl Chloride Functionality

The reduction of the acyl chloride group in this compound can lead to either the corresponding aldehyde (3-pyrazolidinecarbaldehyde) or the primary alcohol ((pyrazolidin-3-yl)methanol), depending on the reducing agent and reaction conditions employed. The high reactivity of the acyl chloride allows for the use of a range of reducing agents. chemistrysteps.comeurekaselect.com

Selective reduction to the aldehyde is a valuable transformation, though it can be challenging as aldehydes are themselves susceptible to further reduction. chemistrysteps.com Milder, more sterically hindered reducing agents are typically required to stop the reaction at the aldehyde stage. One effective method involves the use of sodium borohydride (B1222165) in a mixed solvent system, often containing pyridine, at low temperatures. mdma.ch The pyridine acts as a scavenger for the borane (B79455) intermediate, which helps to prevent over-reduction to the alcohol. mdma.ch Another approach is the Rosenmund reduction, which utilizes catalytic hydrogenation with a "poisoned" catalyst (e.g., palladium on barium sulfate (B86663) with quinoline) to deactivate the catalyst towards aldehyde reduction.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or an excess of sodium borohydride (NaBH₄), will typically reduce the acyl chloride all the way to the primary alcohol. chemistrysteps.comeurekaselect.com These reactions proceed through an aldehyde intermediate, which is rapidly reduced further. chemistrysteps.com The choice of solvent is crucial, with ethers like THF being common for LiAlH₄ reductions and alcohols or aprotic polar solvents for NaBH₄. chemistrysteps.com

Catalytic hydrogenation with standard catalysts like Raney Nickel will also typically result in the formation of the primary alcohol. nih.gov If other reducible functional groups are present in the molecule, chemoselectivity can be an issue. nih.gov

Table 1: Reduction of this compound

Reagent Product Conditions Notes
NaBH₄/Pyridine 3-Pyrazolidinecarbaldehyde DMF/THF, 0 °C Selective reduction to the aldehyde. mdma.ch
H₂/Pd-BaSO₄, Quinoline 3-Pyrazolidinecarbaldehyde Toluene, reflux Rosenmund reduction.
LiAlH₄ (Pyrazolidin-3-yl)methanol THF, 0 °C to rt Complete reduction to the alcohol. chemistrysteps.com
NaBH₄ (excess) (Pyrazolidin-3-yl)methanol Ethanol, rt Complete reduction to the alcohol. chemistrysteps.com
H₂/Raney Ni (Pyrazolidin-3-yl)methanol Ethanol, pressure Catalytic hydrogenation to the alcohol. nih.gov

Reactions with Other Heteroatom Nucleophiles (e.g., Thiols, Sulfonamides)

The electrophilic acyl chloride readily reacts with a variety of heteroatom nucleophiles, leading to the formation of new functional groups at the 3-position of the pyrazolidine ring.

Reactions with Thiols:

Thiols and their corresponding thiolates are excellent sulfur nucleophiles that react with acyl chlorides to form thioesters. libretexts.org The reaction of this compound with a thiol (R-SH) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, would be expected to yield the corresponding S-alkyl or S-aryl 3-pyrazolidinecarbothioate. The high nucleophilicity of sulfur compounds ensures that this reaction is generally efficient. nih.gov

Reactions with Sulfonamides:

Primary and secondary sulfonamides can undergo N-acylation with acyl chlorides to produce N-acylsulfonamides. researchgate.net The reaction of this compound with a sulfonamide (R-SO₂NH₂) would likely require a base to facilitate the deprotonation of the sulfonamide nitrogen, making it a more potent nucleophile. researchgate.netresearchgate.net The resulting product would be an N-(pyrazolidine-3-carbonyl)sulfonamide. The specific reaction conditions, such as the choice of solvent and base, can influence the yield and purity of the product. researchgate.net The synthesis of various N-acylsulfonamides is a common strategy in medicinal chemistry to create compounds with a range of biological activities. nih.govnih.govnih.gov

Table 2: Reactions of this compound with Heteroatom Nucleophiles

Nucleophile Product General Conditions
Thiol (R-SH) S-Alkyl/Aryl 3-pyrazolidinecarbothioate Aprotic solvent (e.g., CH₂Cl₂), base (e.g., Et₃N)
Sulfonamide (R-SO₂NH₂) N-(Pyrazolidine-3-carbonyl)sulfonamide Aprotic solvent (e.g., DMF), base (e.g., NaH or K₂CO₃)

Applications of 3 Pyrazolidinecarbonyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Structures

3-Pyrazolidinecarbonyl chloride is a valuable reagent in organic synthesis, primarily owing to the presence of a reactive acid chloride group attached to a saturated heterocyclic scaffold. This combination allows for its use as a versatile building block in the construction of more elaborate molecular architectures, particularly complex heterocyclic systems. The pyrazolidine (B1218672) ring itself can be a source of stereochemical diversity, while the carbonyl chloride moiety serves as a reactive handle for introducing the pyrazolidine core into larger molecules through acylation reactions.

Construction of Fused Pyrazolidine Ring Systems

The synthesis of fused pyrazolidine ring systems is a significant area of research in medicinal and materials chemistry due to the interesting biological and physical properties of these compounds. This compound can serve as a key precursor for the synthesis of various fused heterocyclic systems. Through reactions with appropriate binucleophiles, the carbonyl chloride group can participate in cyclization reactions, leading to the formation of new rings fused to the pyrazolidine core.

One potential strategy involves the reaction of this compound with a dinucleophile, such as a hydrazine (B178648) or a hydroxylamine derivative. The initial acylation at the more nucleophilic site of the dinucleophile would be followed by an intramolecular cyclization to form a new heterocyclic ring. For instance, reaction with a substituted hydrazine could potentially lead to the formation of pyrazolo[1,2-a]pyrazolone derivatives, a class of compounds with known biological activities. The reaction conditions can be tailored to control the regioselectivity of the cyclization.

ReactantProductPotential Fused System
Substituted HydrazineAcylated IntermediatePyrazolo[1,2-a]pyrazolone
Hydroxylamine DerivativeAcylated IntermediateOxazolo[3,2-b]pyrazolone
1,2-DiaminoethaneDiamide IntermediatePyrazino[1,2-a]pyrazolone

This table represents potential synthetic pathways and is for illustrative purposes.

Furthermore, intramolecular cyclization strategies starting from suitably functionalized 3-acylpyrazolidines, which can be prepared from this compound, offer another route to fused systems. For example, a pyrazolidine derivative with a pendant nucleophilic group could undergo an intramolecular condensation to form a bicyclic structure. The use of palladium-catalyzed intramolecular cyclization of related pyrrolo-2-carboxamides to form fused systems suggests that similar strategies could be explored for pyrazolidine-based analogues researchgate.net.

Synthesis of Spirocyclic and Bridged Compounds Incorporating Pyrazolidine Scaffolds

Spirocyclic and bridged compounds are of significant interest in drug discovery due to their inherent three-dimensionality, which can lead to improved target selectivity and pharmacokinetic properties. The pyrazolidine scaffold can be incorporated into such complex structures using this compound as a starting material.

The synthesis of spirocyclic compounds could be envisioned through several routes. One approach involves the reaction of this compound with a molecule containing two nucleophilic centers attached to a single carbon atom. This could lead to a double acylation or a sequence of reactions forming a new ring spiro-fused to the pyrazolidine core. The synthesis of spiro-fused pyrazolidoylisoxazolines from related pyrazolidine derivatives highlights the feasibility of constructing such spiro-systems nih.gov. The inherent chirality of the pyrazolidine ring can also be exploited to synthesize enantiomerically pure spirocycles.

Target ScaffoldSynthetic StrategyKey Intermediate
Spirocyclic PyrazolidineReaction with gem-dinucleophilesSpiro-fused heterocyclic system
Bridged PyrazolidineMulti-step functionalization and cyclizationDi-functionalized pyrazolidine derivative

This table outlines hypothetical synthetic strategies.

Precursor for the Development of Functional Organic Materials

The development of functional organic materials with specific electronic, optical, or magnetic properties is a rapidly growing field. Heterocyclic compounds, including pyrazole (B372694) and pyrazolidine derivatives, are often incorporated into these materials to tune their properties. This compound can serve as a valuable precursor for the synthesis of monomers or building blocks for such materials.

The acid chloride functionality allows for the straightforward incorporation of the pyrazolidine unit into polymers or larger conjugated systems through ester or amide linkages. For example, reaction with diols or diamines could lead to the formation of polyesters or polyamides containing pyrazolidine moieties in the polymer backbone. The properties of these polymers could then be modulated by the nature of the co-monomers and the substituents on the pyrazolidine ring. Research on multi-functional metal-organic materials based on bis-pyrazole/pyridine (B92270) ligands demonstrates the utility of pyrazole-type structures in creating materials with interesting photoluminescent and catalytic properties mdpi.com.

Furthermore, the pyrazolidine ring can be functionalized to introduce other desired groups, such as chromophores or redox-active units. The carbonyl chloride group provides a convenient point of attachment for these functionalities. The resulting molecules could find applications as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Utility in the Synthesis of Ligands for Organometallic and Asymmetric Catalysis

The development of new ligands is crucial for advancing the field of organometallic and asymmetric catalysis. Pyrazolidine-containing ligands have shown promise in a variety of catalytic transformations. This compound can be employed as a starting material for the synthesis of novel chiral ligands.

The acid chloride group can be used to attach the pyrazolidine scaffold to a coordinating group, such as a phosphine, an amine, or an N-heterocyclic carbene (NHC) precursor. The nitrogen atoms of the pyrazolidine ring itself can also act as coordination sites for metal centers. The stereochemistry of the pyrazolidine ring can be controlled, allowing for the synthesis of enantiomerically pure ligands for asymmetric catalysis.

For example, reaction of this compound with a chiral amino alcohol could yield a bidentate ligand with both nitrogen and oxygen donor atoms. Such ligands could be used in a variety of metal-catalyzed reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. The direct catalytic asymmetric synthesis of pyrazolidine derivatives has been a subject of significant research, indicating the importance of this scaffold in chiral synthesis nih.govbeilstein-journals.orgorganic-chemistry.org.

Ligand TypeSynthetic ApproachPotential Catalytic Application
P,N-LigandReaction with an aminophosphineAsymmetric hydrogenation
N,O-LigandReaction with a chiral amino alcoholEnantioselective Lewis acid catalysis
N,N-LigandFunctionalization of pyrazolidine nitrogensAsymmetric transfer hydrogenation

This table provides examples of potential ligand synthesis and applications.

Scaffold for Combinatorial Library Synthesis in Chemical Space Exploration

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and materials. The synthesis of large libraries of compounds with diverse structures allows for the rapid screening for desired properties. The pyrazolidine ring is an attractive scaffold for combinatorial library synthesis due to its three-dimensional nature and the potential for introducing multiple points of diversity.

This compound is an excellent starting point for the construction of a combinatorial library based on the pyrazolidine core. The reactive acid chloride allows for the attachment of a wide variety of building blocks containing nucleophilic groups, such as amines, alcohols, and thiols. This would generate a library of compounds with diversity at the 3-position of the pyrazolidine ring.

Further diversity can be introduced by using a variety of substituted pyrazolidines as starting materials or by functionalizing the nitrogen atoms of the pyrazolidine ring after the initial acylation reaction. Solid-phase synthesis techniques could be employed to facilitate the purification and handling of the library members. The resulting libraries of pyrazolidine derivatives could then be screened for biological activity or other desired properties. The synthesis of combinatorial libraries on rigid scaffolds, such as pyrazoles, has been shown to be a successful strategy for lead discovery ekb.eg.

Diversity PointReagent ClassResulting Functionality
R1 (at C3)Amines, Alcohols, ThiolsAmides, Esters, Thioesters
R2 (at N1)Alkyl halides, Acyl chloridesN-Alkyl, N-Acyl groups
R3 (at N2)Alkyl halides, Acyl chloridesN-Alkyl, N-Acyl groups

This table illustrates the potential for creating a diverse combinatorial library.

Mechanistic Investigations of Reactions Involving 3 Pyrazolidinecarbonyl Chloride

Detailed Kinetic Analysis of Acyl Substitution Reactions

A detailed kinetic analysis would be the first step in understanding the reactivity of 3-pyrazolidinecarbonyl chloride. Such studies would involve monitoring the rate of reaction with various nucleophiles (e.g., alcohols, amines, water) under controlled conditions. The data obtained would allow for the determination of the reaction order with respect to each reactant and the calculation of the corresponding rate constants (k).

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

Experiment[this compound] (M)[Nucleophile] (M)Initial Rate (M/s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.203.0 x 10⁻⁴

This table is illustrative and does not represent actual experimental data.

Identification and Spectroscopic Characterization of Reaction Intermediates

The generally accepted mechanism for nucleophilic acyl substitution involves the formation of a transient tetrahedral intermediate. The direct observation and characterization of this intermediate are often challenging due to its short lifetime. However, advanced spectroscopic techniques, such as low-temperature NMR spectroscopy or rapid-scan IR spectroscopy, could potentially be employed to detect its presence.

For the reaction of this compound with a nucleophile (Nu), the tetrahedral intermediate would have the nucleophile and the chloride ion attached to the former carbonyl carbon. Spectroscopic signatures to look for would include the disappearance of the acyl chloride carbonyl stretch in the IR spectrum and the appearance of new signals in the NMR spectrum corresponding to the tetrahedral species.

Elucidation of Rate-Determining Steps and Activation Parameters

The rate-determining step (RDS) of a nucleophilic acyl substitution reaction can be either the formation of the tetrahedral intermediate or its breakdown to products. For most acyl chlorides, the formation of the intermediate is the RDS. This can be investigated by studying the effect of the nucleophile's strength and the leaving group's ability on the reaction rate.

By conducting kinetic studies at different temperatures, the activation parameters for the reaction can be determined using the Arrhenius equation (to find the activation energy, Eₐ) and the Eyring equation (to find the enthalpy and entropy of activation, ΔH‡ and ΔS‡). These parameters provide deeper insight into the transition state of the rate-determining step.

Table 2: Hypothetical Activation Parameters for a Reaction of this compound

ParameterValue
Activation Energy (Eₐ)50 - 70 kJ/mol
Enthalpy of Activation (ΔH‡)45 - 65 kJ/mol
Entropy of Activation (ΔS‡)-80 to -120 J/mol·K

This table is illustrative and does not represent actual experimental data. The negative entropy of activation would be consistent with a bimolecular rate-determining step where two molecules come together to form the transition state.

Investigation of Solvent and Electronic Effects on Reaction Mechanisms

The polarity of the solvent can significantly influence the rate of nucleophilic acyl substitution reactions. Polar solvents can stabilize the charged tetrahedral intermediate, thus accelerating the reaction. A systematic study using a range of solvents with varying polarities would be necessary to quantify this effect for this compound.

Furthermore, the electronic nature of the pyrazolidine (B1218672) ring could impact the reactivity of the acyl chloride. The presence of the two nitrogen atoms may have inductive or resonance effects. To probe these electronic effects, one could synthesize derivatives of this compound with substituents on the ring and measure their reaction rates. A Hammett plot could then be constructed to correlate the reaction rates with the electronic properties of the substituents.

Probing the Role of Catalysts in Reaction Pathway Modulation

The reactions of acyl chlorides can be catalyzed by both acids and bases. Lewis acids can coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic. Tertiary amines can act as nucleophilic catalysts, forming a highly reactive acylammonium intermediate.

Computational Chemistry Approaches for Investigating 3 Pyrazolidinecarbonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. sci-hub.se These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies. For 3-pyrazolidinecarbonyl chloride, such calculations can reveal the interplay between the pyrazolidine (B1218672) ring and the highly reactive acyl chloride group.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org The energy and spatial distribution of these orbitals are critical in determining the molecule's reactivity towards other chemical species. researchgate.netimperial.ac.uk

For this compound, the HOMO is expected to be located primarily on the pyrazolidine ring, specifically on the nitrogen atoms with their lone pairs of electrons. The LUMO, conversely, would be predominantly centered on the carbonyl carbon of the acyl chloride group, which is highly electron-deficient due to the electronegativity of the oxygen and chlorine atoms. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated using DFT/B3LYP/6-311+G(d,p))

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-7.5N1, N2 (pyrazolidine ring)
LUMO-1.2C=O (carbonyl carbon)
HOMO-LUMO Gap6.3-

Note: The values presented are illustrative and based on typical calculations for similar heterocyclic compounds.

Delimitation of Charge Distribution and Reactive Sites

The distribution of electron density within a molecule dictates its electrostatic potential and, consequently, its reactive sites. Quantum chemical calculations can generate a molecular electrostatic potential (MEP) map, which visually represents the charge distribution. In the case of this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms, and regions of positive potential (electron-poor) around the carbonyl carbon and the acidic protons on the pyrazolidine ring.

This charge distribution analysis is crucial for predicting how the molecule will interact with other reagents. rsc.org The nucleophilic nitrogen atoms of the pyrazolidine ring can engage in reactions with electrophiles, while the highly electrophilic carbonyl carbon is a prime target for nucleophilic attack.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound

AtomMulliken Charge (a.u.)
N1-0.45
N2-0.42
C (carbonyl)+0.65
O (carbonyl)-0.55
Cl-0.18

Note: These values are representative examples derived from computational studies on analogous acyl chlorides and heterocyclic systems.

Transition State Modeling for Reaction Pathway Characterization

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states—the high-energy structures that connect reactants and products. researchgate.net Computational methods can be used to locate these transition states and calculate their energies, providing a detailed map of the reaction pathway. rsc.org For this compound, this is particularly relevant for studying its reactions, such as hydrolysis, aminolysis, or other nucleophilic acyl substitution reactions. researchgate.net

By modeling the transition state, researchers can determine the activation energy of a reaction, which is a critical factor in its rate. For instance, in the hydrolysis of this compound, transition state modeling could elucidate the concerted or stepwise nature of the nucleophilic attack by water and the subsequent departure of the chloride ion.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the exploration of conformational flexibility and intermolecular interactions. nih.govnih.gov For a molecule like this compound, which contains a flexible five-membered ring, MD simulations can reveal the different accessible conformations and the energy barriers between them. researchgate.net

These simulations can be performed in various environments, such as in a solvent or in the presence of other molecules, to study how intermolecular forces influence the molecule's behavior. nih.gov For example, an MD simulation in a water box could provide insights into the hydration of the molecule and the hydrogen bonding interactions between the pyrazolidine ring and surrounding water molecules.

Theoretical Prediction of Spectroscopic Parameters Relevant to Structural Elucidation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. nih.gov For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For this compound, the characteristic C=O stretching frequency of the acyl chloride group would be a key feature.

NMR Spectroscopy: Theoretical methods can calculate the chemical shifts of the hydrogen and carbon atoms in the molecule, aiding in the interpretation of ¹H and ¹³C NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's UV-Vis spectrum. acs.org

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyrazolidine Derivative

Spectroscopic TechniquePredicted ValueExperimental Value
IR (C=O stretch)1785 cm⁻¹1780 cm⁻¹
¹H NMR (CH₂ adjacent to N)3.2 ppm3.1 ppm
¹³C NMR (C=O)170 ppm169 ppm

Note: The presented data is for a representative pyrazolidine derivative and serves as an example of the accuracy of theoretical predictions.

Development of Quantitative Structure-Reactivity Relationships (QSRR) for Synthetic Applications

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the structural or computational descriptors of a series of compounds and their experimentally observed reactivity. nih.gov For synthetic applications involving derivatives of this compound, QSRR models can be developed to predict the reactivity of new, unsynthesized analogues.

By calculating a set of molecular descriptors (e.g., HOMO/LUMO energies, atomic charges, steric parameters) for a series of related pyrazolidine derivatives and correlating them with their measured reaction rates, a predictive model can be built. This approach can significantly accelerate the discovery of new compounds with desired reactivity profiles, saving time and resources in the laboratory.

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